molecular formula C13H8FN3O2S B2469826 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol CAS No. 731003-61-5

1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2469826
CAS No.: 731003-61-5
M. Wt: 289.28
InChI Key: RAPULFCSUNZDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol (CAS 731003-61-5) is a benzodiazole-thiol derivative of significant interest in medicinal chemistry and anticancer research. This compound features a fluorophenyl substituent, which is a common pharmacophore in drug discovery known to enhance metabolic stability and membrane permeability. The nitro group serves as a key synthetic handle for further chemical modifications, allowing researchers to develop a diverse array of functionalized analogs for structure-activity relationship (SAR) studies. Benzodiazole and related heterocyclic scaffolds, such as benzothiazoles, have demonstrated a broad spectrum of pharmacological activities, with potent and selective anticancer effects being a primary focus . Research indicates that such compounds are effective against various cancer cell lines, including mammary, ovarian, colon, and breast cancer subpanels, through multiple mechanisms . Fluorinated derivatives of these heterocyclic cores have shown particularly promising growth inhibitory (GI50) activities, making them valuable leads for the development of novel anticancer agents targeting hypoxic tumors . The incorporation of fluorine atoms has been shown in SAR studies to enhance cytotoxicity in specific derivatives . This chemical is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a core scaffold for probing new biological targets in oncology and other therapeutic areas.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-nitro-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-12-6-5-10(17(18)19)7-11(12)15-13(16)20/h1-7H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPULFCSUNZDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene.

    Nitration: The nitro group can be introduced through nitration of the benzodiazole core using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide derivatives under basic or acidic conditions. For example, hydrogen peroxide or iodine can oxidize the -SH group to -S-S- bonds, altering the compound’s redox properties and bioactivity .

Reaction Reagents Products
Thiol oxidationH₂O₂, I₂ (base)Disulfide derivatives

Mechanism :
The thiolate ion (S⁻) acts as a nucleophile, reacting with oxidizing agents to form disulfide bonds. This reaction is critical in biological systems, where thiol groups modulate protein activity .

Reduction of the Nitro Group

The nitro substituent can be reduced to an amino (-NH₂) group using catalysts like palladium or iron. For instance, hydrogen gas with a palladium catalyst converts the nitro group to an amine, significantly altering the compound’s electronic properties and potential biological interactions .

Reaction Reagents Products
Nitro reductionH₂, Pd/C or Fe/HClAmino derivative

Mechanism :
Electron transfer to the nitro group destabilizes the N-O bond, leading to stepwise reduction (nitro → nitroso → hydroxylamine → amine) .

Thiolate-Mediated Reactions

The thiol group can act as a nucleophile. For example:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms thioethers .

  • Adduct Formation : Thiols react with electrophiles like maleimides, forming covalent bonds (e.g., thiol-maleimide conjugates) .

Reaction Reagents Products
Thiol alkylationCH₃I, NaOHThioether derivatives
Thiol adduct formationMaleimide derivativesThiol-maleimide adducts

Mechanism :
The thiolate ion (S⁻) attacks electrophilic centers (e.g., alkyl halides or maleimides), forming covalent bonds. This reactivity is exploited in bioconjugation and material science .

Synthetic Routes

The compound is typically synthesized via:

  • Benzodiazole core formation : Cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

  • Nitration : Introduction of the nitro group using HNO₃/H₂SO₄.

  • Fluorophenyl substitution : Nucleophilic aromatic substitution with 4-fluoronitrobenzene.

Analytical Data

Parameter Value Source
Molecular formulaC₁₃H₈FN₃O₂S
Molecular weight289.29 g/mol
Yield (synthesis)~75–78%
Melting point186–224°C

Protein Covalent Modification

The thiol group forms covalent bonds with cysteine residues in proteins, modulating enzyme activity. For example, in assays involving histone acetylation, thiol-containing compounds like this may inhibit enzymes via irreversible binding .

Redox Cycling

The nitro group participates in redox reactions , influencing cellular pathways. Reduction of the nitro group to an amine alters its electron-withdrawing effects, potentially affecting interactions with molecular targets .

Comparison with Structural Analogues

Compound Key Difference Impact on Reactivity
5-Nitro-1H-1,3-benzodiazole-2-thiolLacks fluorophenyl groupReduced electronic effects; altered substitution reactivity
1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiolLacks nitro groupDifferent redox properties; less reactive nitration sites

[Citations correspond to the numbered search results provided.]

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol serves as a scaffold for developing pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance biological activity and specificity.

Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, while the nitro group can participate in redox reactions, modulating the activity of target proteins and influencing various cellular pathways.

Case Studies
Recent studies have demonstrated its effectiveness in inhibiting specific biological targets. For instance, a study indicated that derivatives of benzodiazole compounds exhibit notable antimicrobial activity against various pathogens, suggesting potential therapeutic applications in treating infections .

Materials Science

Synthesis of Novel Materials
The compound can be utilized in synthesizing novel materials with unique electronic or optical properties. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows researchers to tailor materials for specific applications.

Research Findings
Research has shown that compounds similar to this compound can be used to create advanced materials for electronic devices due to their favorable electronic properties .

Biological Research

Biological Activity
This compound is recognized for its diverse biological activities. The thiol group plays a crucial role in its interactions within biological systems, influencing processes such as signaling pathways and protein function modulation.

Antimicrobial and Antifungal Properties
Studies have highlighted the antimicrobial potential of benzodiazole derivatives. For example, compounds derived from similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria . The effectiveness of these compounds indicates their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins and affect various cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystal Packing and Physicochemical Properties

Isostructural thiazole derivatives (e.g., compounds 4 and 5 in and ) demonstrate that halogen substituents (Cl vs. Br) influence crystal packing without altering molecular conformation.

Comparison with Other Benzodiazole Derivatives

  • 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (): The substitution of a 2-chlorophenylmethyl group instead of 4-fluorophenyl introduces steric hindrance and alters electronic properties.
  • 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole (): This compound shares a fluorophenyl group but incorporates a thiazole-pyrazole-triazole hybrid scaffold. The additional heterocycles may enhance binding diversity but complicate synthesis compared to the simpler benzodiazole core .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity (IC50 or MIC) Key Reference
1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol Benzodiazole 4-Fluorophenyl, 5-nitro, 2-thiol Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... Thiazole Chlorophenyl, fluorophenyl Antimicrobial (MIC: <10 µg/mL)
Cardamonin (Chalcone derivative) Chalcone Hydroxyl (ortho/para), no ring B sub IC50 = 4.35 μM (COX inhibition)
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-... Benzodiazole 2-Chlorophenylmethyl, 5-methyl Not reported

Table 2: Substituent Effects on Activity (Chalcone SAR)

Substituent (Ring A/B) Electronegativity Trend IC50 (μM) Conclusion
Br (A), F (B) High → Low 4.70 Highest potency
Cl (A), OCH3 (B) Moderate → Low 13.82 Reduced potency vs. Br/F
OCH3 (A), OCH3 (B) Low → Low 70.79 Lowest potency

Biological Activity

1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound known for its diverse biological activities. This compound features a unique structure that includes a fluorophenyl group and a nitro group, which contribute to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The chemical formula for this compound is C13H8FN3O2SC_{13}H_{8}FN_{3}O_{2}S, with a molecular weight of 289.29 g/mol. The compound is characterized by the presence of a thiol group, which plays a significant role in its biological interactions.

PropertyValue
Chemical FormulaC₁₃H₈FN₃O₂S
Molecular Weight289.29 g/mol
IUPAC NameThis compound
CAS Number731003-61-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the nitro group can participate in redox reactions, influencing cellular signaling pathways.

Key Mechanisms:

  • Covalent Bonding : The thiol group reacts with nucleophilic sites on proteins.
  • Redox Activity : The nitro group can undergo reduction, affecting oxidative stress responses in cells.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound has potential anticancer effects. It may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of signaling pathways related to cell survival.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to conventional therapies.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound.
  • Anticancer Activity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific kinases involved in cancer signaling pathways showed that the compound effectively reduced kinase activity, suggesting a mechanism for its anticancer effects.

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzodiazole core. A general approach includes:

Cyclocondensation : Reacting 4-fluoroaniline with nitrating agents to introduce the nitro group at the 5-position .

Thiolation : Introducing the thiol group via nucleophilic substitution or thiol-ene reactions, often using thiourea or Lawesson’s reagent .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

  • Nitration conditions (e.g., HNO₃/H₂SO₄) must balance reactivity and selectivity to avoid over-nitration.
  • Thiolation requires anhydrous conditions to prevent oxidation.

Q. Table 1: Typical Reaction Conditions

StepReagentsTemperature (°C)SolventYield (%)
NitrationHNO₃/H₂SO₄0–5H₂SO₄60–75
ThiolationLawesson’s Reagent80–100Toluene40–55

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fluorophenyl and nitro group positions. The thiol proton (SH) appears as a broad singlet at δ 3.5–4.5 ppm .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragmentation patterns.
  • X-Ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the thiol group) .

Q. How is X-ray crystallography applied to determine its crystal structure?

Methodological Answer:

Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100–150 K.

Structure Solution : Use direct methods (e.g., SHELXS) for phase determination .

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Anisotropic displacement parameters are modeled for non-H atoms .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or crystallographic twinning .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.2, 12.5, 14.8
Dihedral Angle (Fluorophenyl vs. Benzodiazole)15.2°
R Factor<0.05

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. HKLF5 format integrates intensity data from multiple domains .
  • Disorder : Apply PART/SUMP restraints to split disordered atoms. For example, nitro group disorder can be modeled with occupancy refinement .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen-bonding networks .

Case Study : In a related benzodiazole derivative, twinning was resolved by refining two twin components with a BASF parameter of 0.35, improving R₁ from 0.12 to 0.04 .

Q. How do substituents (e.g., nitro, thiol) influence biological activity?

Methodological Answer:

  • Nitro Group : Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. In triazole analogs, nitro groups improve antimicrobial activity by disrupting bacterial membrane potential .
  • Thiol Group : Acts as a hydrogen-bond donor, enhancing binding to enzyme active sites (e.g., glutathione reductase inhibition in benzothiazole derivatives) .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentTarget ActivityMechanismReference Compound
-NO₂AntimicrobialMembrane disruptionLQFM-096 (triazole derivative)
-SHEnzyme inhibitionH-bonding with catalytic residues5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

Q. What computational methods predict electronic properties and binding modes?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software optimize geometry and calculate frontier molecular orbitals (FMOs). The nitro group lowers the LUMO, enhancing electrophilicity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). The fluorophenyl group shows π-π stacking with aromatic residues .

Case Study : A chalcone derivative with a 4-fluorophenyl group exhibited a docking score of −9.2 kcal/mol against COX-2, correlating with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.